Rocuronium is classified as a small molecule and is categorized under neuromuscular blockers. It was introduced into clinical practice in 1994 and is marketed under various trade names, including Zemuron and Esmeron. The compound is derived from the natural alkaloid structure of steroidal compounds, specifically as a desacetoxy analogue of vecuronium, which enhances its rapid onset of action compared to other agents in its class .
The synthesis of rocuronium bromide involves several steps, primarily focusing on the formation of its quaternary ammonium structure. Key methods include:
Rocuronium has the chemical formula and an average molecular weight of approximately 529.77 g/mol. The structure features a steroid backbone with a morpholino group, which contributes to its pharmacological properties. The IUPAC name for rocuronium is (2S)-2-(2R)-1-azabicyclo[2.2.2]octan-2-yl-3-(hydroxymethyl)-17-[(4-morpholinyl)methyl]-16-oxo-androsta-1,4-diene-17-carboxylic acid, highlighting its complex stereochemistry .
Rocuronium primarily participates in reactions characteristic of quaternary ammonium compounds, including:
Rocuronium functions by competitively antagonizing nicotinic acetylcholine receptors at the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from eliciting muscle contraction. This blockade results in muscle relaxation necessary for surgical procedures. The effects can be reversed by acetylcholinesterase inhibitors, which increase acetylcholine availability at the motor end plate .
Key physical and chemical properties of rocuronium include:
Rocuronium's primary application lies in anesthesia, where it is utilized for:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2